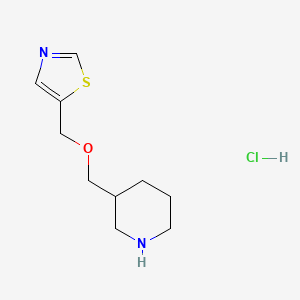

3-(Thiazol-5-ylmethoxymethyl)-piperidine hydrochloride

Description

3-(Thiazol-5-ylmethoxymethyl)-piperidine hydrochloride is a piperidine derivative functionalized with a thiazole-containing methoxymethyl group. Its structural features make it relevant for pharmaceutical research, particularly in targeting receptors or enzymes where heterocyclic moieties play a critical role.

Properties

IUPAC Name |

5-(piperidin-3-ylmethoxymethyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS.ClH/c1-2-9(4-11-3-1)6-13-7-10-5-12-8-14-10;/h5,8-9,11H,1-4,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEWSLBLFOLCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COCC2=CN=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-49-3 | |

| Record name | Piperidine, 3-[(5-thiazolylmethoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-5-ylmethoxymethyl)-piperidine hydrochloride typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. For example, the thiazole derivative can be synthesized by reacting a thioamide with a haloketone in the presence of a base. The resulting thiazole is then reacted with a piperidine derivative in the presence of a suitable catalyst to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-5-ylmethoxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-(Thiazol-5-ylmethoxymethyl)-piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Thiazol-5-ylmethoxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Heterocyclic Substituents

3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine Dihydrochloride

- Structure : Differs by a chlorine substituent on the thiazole ring and exists as a dihydrochloride salt.

- Molecular Formula : C₉H₁₅Cl₃N₂OS; Molecular Weight : 305.65 .

- Key Differences: The dihydrochloride form may enhance solubility compared to the monohydrochloride target compound. Safety data indicate adherence to GHS standards, though specific toxicological profiles are unspecified .

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride

- Structure : Substitutes thiazole with a 1,2,4-oxadiazole ring bearing a p-tolyl group.

- Molecular Formula : C₁₄H₁₈ClN₃O; Molecular Weight : 279.76 .

- Key Differences: Oxadiazoles are less polarizable than thiazoles, which could reduce π-π stacking interactions in drug-receptor binding.

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride

Piperidine Derivatives with Aromatic or Spiro Systems

6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride

- Structure : Incorporates a spiro benzofuran-piperidine system and a fluorine atom.

- Key Differences : The spiro architecture introduces conformational rigidity, which could enhance selectivity for CNS targets. Fluorine’s electronegativity may improve blood-brain barrier penetration compared to the thiazole-based compound .

Paroxetine Hydrochloride and Related Compounds

- Structure : Piperidine core with benzodioxol and fluorophenyl substituents.

- Molecular Weight : 365.83 (anhydrous); 374.83 (hemihydrate) .

- Key Differences : Paroxetine’s benzodioxol group is associated with serotonin reuptake inhibition (SSRI activity), while the thiazole in the target compound might favor different targets. Paroxetine-related compounds (e.g., compound A with a methoxyphenyl group) demonstrate how substituent variations modulate pharmacological profiles .

Thiazolidinedione Derivatives

Pioglitazone Hydrochloride

- Structure : Thiazolidine-2,4-dione ring linked to a pyridylethoxybenzyl group.

- Pharmacological Role : Insulin sensitizer used in diabetes treatment.

- Key Differences : The thiazolidinedione ring (vs. thiazole) is critical for peroxisome proliferator-activated receptor (PPAR-γ) activation. This highlights how ring saturation and additional carbonyl groups dictate target specificity .

Comparative Analysis Table

Research Findings and Implications

- Structural Impact on Bioactivity : Thiazole-containing compounds (e.g., target compound) may favor targets requiring sulfur-mediated interactions, whereas oxadiazole derivatives (e.g., 4-[3-(4-methylphenyl)-oxadiazol-5-yl]piperidine HCl) could optimize metabolic stability .

- Salt Forms : Dihydrochloride salts (e.g., 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine diHCl) may improve aqueous solubility, critical for oral bioavailability .

- Discontinued Status : The target compound and analogs like 6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] HCl may have faced challenges in efficacy, toxicity, or synthesis scalability .

Biological Activity

3-(Thiazol-5-ylmethoxymethyl)-piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety, which is known to enhance biological activity through various mechanisms. The presence of the thiazole group is particularly notable for its role in biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. It is hypothesized that the thiazole ring contributes to this activity by disrupting bacterial cell membranes.

- Antitumor Potential : In vitro studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

- CNS Effects : There is emerging evidence indicating potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

The exact mechanism of action for this compound is not fully understood. However, it is believed to interact with specific receptors or enzymes, potentially modulating their activity. For instance, compounds with similar structures often act as enzyme inhibitors or receptor antagonists.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

- Cancer Cell Line Studies : In experiments involving human breast cancer cells, treatment with this compound resulted in significant reductions in cell viability, with flow cytometry analyses indicating an increase in apoptotic cells. These findings warrant further investigation into its potential as an anticancer drug.

- Neuroprotection : Research exploring the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cultures, indicating a protective role against neurodegeneration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.